molecular formula C11H10ClN7 B2396510 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine CAS No. 1513742-08-9

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine

Cat. No. B2396510
CAS RN: 1513742-08-9
M. Wt: 275.7
InChI Key: XLKVTYBBRQZTCK-UHFFFAOYSA-N
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Description

“9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine” is a chemical compound with the CAS Number: 1513742-08-9. It has a molecular weight of 275.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 9-((4-chloro-6-methylpyrimidin-2-yl)methyl)-9H-purin-6-amine. The InChI code is 1S/C11H10ClN7/c1-6-2-7(12)18-8(17-6)3-19-5-16-9-10(13)14-4-15-11(9)19/h2,4-5H,3H2,1H3,(H2,13,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.7 . It is a powder that is stored at room temperature .

Mechanism of Action

The mechanism of action of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine involves the inhibition of the c-Met receptor tyrosine kinase. This leads to the inhibition of various cellular processes that are dependent on c-Met signaling, such as cell proliferation, migration, and survival. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact molecular mechanism of this compound's action is still under investigation and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to have antiviral and antifungal activities. However, its effects on normal cells and tissues are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine is its potent anticancer activity. It has been shown to be effective against various types of cancer cells, including those that are resistant to chemotherapy. In addition, this compound has a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. One of the limitations is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is still not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore its antiviral and antifungal activities and its potential applications in the development of novel antiviral and antifungal drugs. Additionally, further research is needed to understand the molecular mechanism of this compound's action and to optimize its pharmacological properties. In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine involves a series of chemical reactions. The starting material for the synthesis is 6-chloro-9H-purine, which is reacted with 2-chloro-4-methyl-6-aminopyrimidine in the presence of a base to yield this compound. This synthesis method has been optimized to obtain high yields of this compound with good purity.

Scientific Research Applications

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antifungal activities. In addition, this compound has been found to be a potent inhibitor of the c-Met receptor tyrosine kinase, which is involved in various cellular processes such as cell proliferation, migration, and survival. Therefore, this compound has been proposed as a potential therapeutic agent for the treatment of various types of cancer, including lung cancer, breast cancer, and liver cancer.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN7/c1-6-2-7(12)18-8(17-6)3-19-5-16-9-10(13)14-4-15-11(9)19/h2,4-5H,3H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKVTYBBRQZTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN2C=NC3=C(N=CN=C32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1513742-08-9
Record name 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine
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